molecular formula C14H21BrN2O2S B10885542 1-(4-Bromobenzyl)-4-(propylsulfonyl)piperazine

1-(4-Bromobenzyl)-4-(propylsulfonyl)piperazine

Cat. No.: B10885542
M. Wt: 361.30 g/mol
InChI Key: XYUZZHVUUJAADU-UHFFFAOYSA-N
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Description

1-(4-Bromobenzyl)-4-(propylsulfonyl)piperazine is an organic compound that belongs to the class of piperazines This compound is characterized by the presence of a bromobenzyl group attached to the piperazine ring, along with a propylsulfonyl group

Preparation Methods

The synthesis of 1-(4-Bromobenzyl)-4-(propylsulfonyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzyl chloride and piperazine.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

    Sulfonylation: The resulting intermediate is then subjected to sulfonylation using propylsulfonyl chloride in the presence of a suitable catalyst, such as triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Chemical Reactions Analysis

1-(4-Bromobenzyl)-4-(propylsulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.

    Substitution: The bromobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of new derivatives.

    Common Reagents and Conditions: Typical reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane, ethanol).

Scientific Research Applications

1-(4-Bromobenzyl)-4-(propylsulfonyl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromobenzyl)-4-(propylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression, depending on its specific application and target.

Comparison with Similar Compounds

1-(4-Bromobenzyl)-4-(propylsulfonyl)piperazine can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Examples of similar compounds include 1-(4-Chlorobenzyl)-4-(propylsulfonyl)piperazine and 1-(4-Methylbenzyl)-4-(propylsulfonyl)piperazine.

    Uniqueness: The presence of the bromobenzyl group in this compound imparts unique chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C14H21BrN2O2S

Molecular Weight

361.30 g/mol

IUPAC Name

1-[(4-bromophenyl)methyl]-4-propylsulfonylpiperazine

InChI

InChI=1S/C14H21BrN2O2S/c1-2-11-20(18,19)17-9-7-16(8-10-17)12-13-3-5-14(15)6-4-13/h3-6H,2,7-12H2,1H3

InChI Key

XYUZZHVUUJAADU-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)CC2=CC=C(C=C2)Br

Origin of Product

United States

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